Antiallodynic Potency in Neuropathic Pain Model: Valpromide ED50 61 mg/kg vs. VPA ED50 269 mg/kg
In the rat spinal nerve ligation (SNL) model of neuropathic pain, valpromide (VPD) exhibited approximately 4.4-fold greater antiallodynic potency than valproic acid (VPA). VPD produced dose-related reversal of tactile allodynia with an ED50 value of 61 mg/kg, compared to VPA at 269 mg/kg [1]. The plasma concentration required for antiallodynic effect was 24 mg/L for VPD versus 125 mg/L for VPA, representing a 5.2-fold lower required systemic exposure [1].
| Evidence Dimension | Antiallodynic potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 61 mg/kg; plasma concentration = 24 mg/L |
| Comparator Or Baseline | Valproic acid (VPA): ED50 = 269 mg/kg; plasma concentration = 125 mg/L |
| Quantified Difference | 4.4-fold lower ED50; 5.2-fold lower effective plasma concentration |
| Conditions | Rat spinal nerve ligation (SNL, Chung model) of neuropathic pain; intraperitoneal administration |
Why This Matters
Demonstrates that VPD achieves equivalent or superior efficacy at substantially lower systemic exposure, which may translate to an improved therapeutic index and reduced dose-dependent toxicity.
- [1] Winkler I, Blotnik S, Shimshoni JA, Yagen B, Devor M, Bialer M. Efficacy of antiepileptic isomers of valproic acid and valpromide in a rat model of neuropathic pain. Br J Pharmacol. 2005;146(2):198-208. View Source
